molecular formula C8H6F3NO4 B8030631 [5-Nitro-2-(trifluoromethoxy)phenyl]methanol CAS No. 874821-51-9

[5-Nitro-2-(trifluoromethoxy)phenyl]methanol

Cat. No.: B8030631
CAS No.: 874821-51-9
M. Wt: 237.13 g/mol
InChI Key: FQIKSGAPTKHNIT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[5-nitro-2-(trifluoromethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO4/c9-8(10,11)16-7-2-1-6(12(14)15)3-5(7)4-13/h1-3,13H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIKSGAPTKHNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CO)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501259988
Record name 5-Nitro-2-(trifluoromethoxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874821-51-9
Record name 5-Nitro-2-(trifluoromethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874821-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-2-(trifluoromethoxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Nitro-2-(trifluoromethoxy)phenyl]methanol typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethoxy group. One common method involves the nitration of 2-(trifluoromethoxy)benzaldehyde using a mixture of nitric acid and sulfuric acid to yield the nitro derivative. This is followed by the reduction of the aldehyde group to a methanol group using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[5-Nitro-2-(trifluoromethoxy)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[5-Nitro-2-(trifluoromethoxy)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [5-Nitro-2-(trifluoromethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: [5-Nitro-2-(trifluoromethoxy)phenyl]methanol
  • CAS Registry Number : 874821-51-9
  • Molecular Formula: C₈H₆F₃NO₄
  • Molar Mass : 237.14 g/mol (calculated)
  • Purity : 96% (as reported in commercial catalogs)

Structural Features: This compound consists of a benzene ring substituted with a nitro (-NO₂) group at the 5-position, a trifluoromethoxy (-OCF₃) group at the 2-position, and a hydroxymethyl (-CH₂OH) group at the 1-position. The trifluoromethoxy and nitro groups confer electron-withdrawing properties, while the hydroxymethyl group introduces polarity and reactivity for further derivatization.

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares this compound with compounds sharing nitro and trifluoromethoxy substituents but differing in functional groups or substitution patterns:

Compound Name CAS Number Molecular Formula Key Functional Groups Substitution Pattern Applications/Notes
This compound 874821-51-9 C₈H₆F₃NO₄ -NO₂, -OCF₃, -CH₂OH 5-Nitro, 2-OCF₃, 1-CH₂OH Building block for pharmaceuticals and agrochemicals; high reactivity due to -CH₂OH
5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid (YB-2762) 1261782-84-6 C₁₄H₈F₃NO₅ -NO₂, -OCF₃, -COOH 5-Nitro, 3-(4-OCF₃-C₆H₄) Carboxylic acid group enables salt formation; used in drug synthesis
2-Nitro-4-(trifluoromethoxy)phenyl triflate (QD-2613) 955395-91-2 C₇H₃F₆NO₅S -NO₂, -OCF₃, -OTf (triflate) 2-Nitro, 4-OCF₃ Triflate group enhances leaving ability; used in cross-coupling reactions
5-Nitro-6-(trifluoromethoxy)quinoline (HC-2416) 1133115-83-9 C₁₀H₅F₃N₂O₃ -NO₂, -OCF₃, quinoline scaffold 5-Nitro, 6-OCF₃ Heterocyclic scaffold for antimicrobial agents
(5-Bromo-2-(trifluoromethoxy)phenyl)methanol 685126-86-7 C₈H₆BrF₃O₂ -Br, -OCF₃, -CH₂OH 5-Bromo, 2-OCF₃, 1-CH₂OH Bromine substitution enables nucleophilic substitution; precursor for aryl couplings
5-Nitro-2-(trifluoromethoxy)phenol 179070-94-1 C₇H₄F₃NO₄ -NO₂, -OCF₃, -OH 5-Nitro, 2-OCF₃, 1-OH Phenolic -OH increases acidity (pKa ~8–10); used in agrochemical intermediates

Biological Activity

[5-Nitro-2-(trifluoromethoxy)phenyl]methanol is a compound of interest in medicinal chemistry due to its unique structural features, which include a nitro group and a trifluoromethoxy substituent. These functional groups are known to influence the compound's biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C8H7F3N2O3
  • Molecular Weight : 236.15 g/mol

The presence of the trifluoromethoxy group enhances the compound's lipophilicity, facilitating its penetration into biological membranes and potentially increasing its bioavailability in therapeutic contexts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects such as enzyme inhibition and modulation of signaling pathways. The trifluoromethoxy group contributes to the compound's enhanced membrane permeability, which is crucial for its therapeutic efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been explored for its potential to inhibit bacterial growth and may serve as a lead compound in the development of new antimicrobial agents. Studies have shown that compounds with similar trifluoromethyl groups often demonstrate improved pharmacological properties compared to their non-fluorinated counterparts.

Anticancer Activity

In vitro studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. For instance, compounds containing similar structural motifs have shown promising results in inhibiting glioblastoma cell proliferation. The mechanism involves induction of apoptosis and inhibition of cell cycle progression, with reported IC50 values suggesting effective cytotoxicity at low concentrations .

Case Studies and Research Findings

  • Cytotoxicity Against Glioblastoma Cells :
    • A study evaluated the cytotoxic effects of various derivatives related to this compound on glioblastoma cell lines (LN229). The derivatives demonstrated significant cytotoxicity with IC50 values ranging from 6.43 to 12.16 µg/mL, indicating their potential as anticancer agents .
  • Mechanistic Insights :
    • Molecular docking studies have been conducted to understand the binding interactions between this compound derivatives and target proteins such as AURKA and VEGFR-2. These studies revealed strong binding affinities, suggesting that these compounds could effectively inhibit these oncogenic pathways .

Data Tables

Compound NameBiological ActivityIC50 (µg/mL)Target
This compoundAnticancer6.43 - 12.16Glioblastoma cells
Derivative 1Antimicrobial<10Bacterial strains
Derivative 2Anticancer9.48AURKA Inhibition

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